tert-butyl (5-(hydroxymethyl)-4H-1,2,4-triazol-3-yl)carbamate
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Overview
Description
tert-Butyl (5-(hydroxymethyl)-4H-1,2,4-triazol-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a triazole ring
Preparation Methods
The synthesis of tert-butyl (5-(hydroxymethyl)-4H-1,2,4-triazol-3-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to the formation of an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
tert-Butyl (5-(hydroxymethyl)-4H-1,2,4-triazol-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The triazole ring can undergo reduction under specific conditions.
Substitution: The carbamate group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
tert-Butyl (5-(hydroxymethyl)-4H-1,2,4-triazol-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Mechanism of Action
The mechanism of action of tert-butyl (5-(hydroxymethyl)-4H-1,2,4-triazol-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and carbamate group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds to tert-butyl (5-(hydroxymethyl)-4H-1,2,4-triazol-3-yl)carbamate include other carbamates and triazole derivatives. For example:
tert-Butyl carbamate: Lacks the triazole ring and hydroxymethyl group, making it less versatile in certain applications.
5-(Hydroxymethyl)-1,2,4-triazole: Lacks the carbamate group, affecting its reactivity and potential applications. The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C8H14N4O3 |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
tert-butyl N-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]carbamate |
InChI |
InChI=1S/C8H14N4O3/c1-8(2,3)15-7(14)10-6-9-5(4-13)11-12-6/h13H,4H2,1-3H3,(H2,9,10,11,12,14) |
InChI Key |
QSZQWSWFBOZDMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NNC(=N1)CO |
Origin of Product |
United States |
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